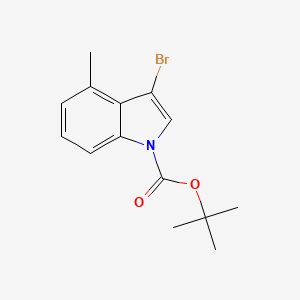

N-Boc-3-bromo-4-methylindole

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-bromo-4-methylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-9-6-5-7-11-12(9)10(15)8-16(11)13(17)18-14(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVXXRZFCVHOPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N(C=C2Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401153026 | |

| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-4-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401153026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305320-64-2 | |

| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-4-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305320-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-4-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401153026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: N-Boc-3-bromo-4-methylindole (CAS: 1305320-64-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-3-bromo-4-methylindole, with the CAS number 1305320-64-2, is a valuable synthetic intermediate in the field of medicinal chemistry. The strategic placement of a bromine atom at the 3-position and a methyl group at the 4-position of the indole scaffold, combined with the nitrogen-protection afforded by the tert-butoxycarbonyl (Boc) group, makes it a versatile building block for the synthesis of a diverse range of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.

Chemical Properties and Data

This compound is a halogenated and protected indole derivative. The Boc protecting group enhances its stability and solubility in organic solvents, while the bromo-substituent serves as a key functional handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

| Property | Value | Source |

| CAS Number | 1305320-64-2 | [1] |

| Molecular Formula | C₁₄H₁₆BrNO₂ | [1] |

| Molecular Weight | 310.19 g/mol | [1] |

| Appearance | Off-white to light yellow solid (predicted) | - |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | - |

Spectroscopic Data:

| ¹H NMR (Anticipated) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Boc (tert-butyl) | ~1.6 | s | - |

| CH₃ (at C4) | ~2.4 | s | - |

| H-2 | ~7.5 | s | - |

| H-5 | ~7.2 | t | ~7.8 |

| H-6 | ~7.0 | d | ~7.8 |

| H-7 | ~7.9 | d | ~7.8 |

| ¹³C NMR (Anticipated) | Chemical Shift (δ, ppm) |

| Boc (C(CH₃)₃) | ~28.0 |

| Boc (C(CH₃)₃) | ~84.0 |

| CH₃ (at C4) | ~18.0 |

| C-2 | ~125.0 |

| C-3 | ~100.0 |

| C-3a | ~128.0 |

| C-4 | ~130.0 |

| C-5 | ~122.0 |

| C-6 | ~120.0 |

| C-7 | ~115.0 |

| C-7a | ~135.0 |

| Boc (C=O) | ~150.0 |

Synthesis

A plausible and commonly employed synthetic route to this compound involves a two-step process starting from 4-methylindole: N-protection followed by regioselective bromination.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-methyl-1H-indole-1-carboxylate (N-Boc-4-methylindole)

This procedure is based on standard N-Boc protection protocols for indoles.

-

Materials:

-

4-Methylindole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

To a solution of 4-methylindole (1.0 eq) in anhydrous DCM or THF, add di-tert-butyl dicarbonate (1.1 - 1.2 eq) and a catalytic amount of DMAP (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-4-methylindole.

-

Step 2: Synthesis of tert-butyl 3-bromo-4-methyl-1H-indole-1-carboxylate (this compound)

This procedure is based on the regioselective bromination of N-protected indoles.

-

Materials:

-

N-Boc-4-methylindole

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF) or Carbon Tetrachloride (CCl₄)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Dissolve N-Boc-4-methylindole (1.0 eq) in anhydrous THF or CCl₄ and cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the cooled solution.

-

Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 2-4 hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

-

Applications in Drug Discovery and Organic Synthesis

The bromine atom at the C-3 position of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the indole C-3 position and a variety of aryl or vinyl boronic acids or esters. This is a powerful tool for synthesizing biaryl structures, which are common motifs in kinase inhibitors.

-

General Protocol:

-

In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq).

-

Add a suitable solvent system (e.g., toluene/water, dioxane/water).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.

-

Purify by column chromatography.

-

Heck Reaction

The Heck reaction facilitates the formation of a C-C bond between the indole C-3 position and an alkene, leading to the synthesis of 3-alkenylindole derivatives.

-

General Protocol:

-

Combine this compound (1.0 eq), the alkene (1.2-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile).

-

Heat the reaction mixture under an inert atmosphere at 80-120 °C.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture, filter off any solids, and perform an aqueous workup.

-

Extract the product, dry the organic layer, and concentrate.

-

Purify by column chromatography.

-

Buchwald-Hartwig Amination

This reaction is used to form a C-N bond between the indole C-3 position and a primary or secondary amine, yielding 3-aminoindole derivatives.

-

General Protocol:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOtBu, LiHMDS).

-

Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

-

Seal the reaction vessel and heat at 80-110 °C until the reaction is complete.

-

After cooling, dilute with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry, and concentrate.

-

Purify by column chromatography.

-

Relevance in Signaling Pathways and Therapeutic Areas

Indole derivatives are a prominent class of compounds in medicinal chemistry, known for their wide range of biological activities, including as anticancer agents.[2][3] Specifically, substituted indoles have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4][5]

The functionalization of the this compound core through the aforementioned cross-coupling reactions allows for the synthesis of libraries of compounds that can be screened for inhibitory activity against various kinases. For instance, the introduction of specific aryl or heteroaryl moieties at the C-3 position can lead to compounds that target the ATP-binding site of kinases such as Src, EGFR, and BRAF, which are implicated in various cancers.[2][5] The 4-methyl group can also play a role in modulating the steric and electronic properties of the molecule to enhance binding affinity and selectivity.

Conclusion

This compound is a strategically functionalized building block with significant potential in synthetic and medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions provides a versatile platform for the synthesis of diverse and complex indole derivatives. Researchers in drug discovery can leverage this intermediate to develop novel kinase inhibitors and other therapeutic agents targeting a range of diseases, particularly cancer. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in the laboratory and advance the development of new bioactive molecules.

References

- 1. calpaclab.com [calpaclab.com]

- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 3. Synthesis and preliminary biological studies of 3-substituted indoles accessed by a palladium-catalyzed enantioselective alkene difunctionalization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on N-Boc-3-bromo-4-methylindole

This guide provides detailed information on the molecular properties of N-Boc-3-bromo-4-methylindole, a compound relevant to researchers, scientists, and professionals in the field of drug development.

Molecular Data

The key molecular identifiers for this compound are summarized in the table below. This data is crucial for experimental design, chemical synthesis, and analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C14H16BrNO2 | [1][2][3] |

| Molecular Weight | 310.2 g/mol | [1] |

Structural Representation

The chemical name "this compound" describes the specific arrangement of its constituent chemical groups. A logical breakdown of this structure is visualized in the diagram below.

Caption: Hierarchical breakdown of this compound's chemical structure.

References

An In-depth Technical Guide to the Physical Properties of N-Boc-3-bromo-4-methylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-Boc-3-bromo-4-methylindole, a key building block in synthetic organic chemistry and drug discovery. The information is presented to assist in experimental design, reaction optimization, and safety assessments.

Chemical and Physical Properties

This compound, also known as tert-butyl 3-bromo-4-methyl-1H-indole-1-carboxylate, is a solid compound at room temperature.[1] While specific experimental values for some physical properties like melting and boiling points are not widely reported in the literature, the following table summarizes its key identifiers and known characteristics. For context, properties of related indole compounds are provided.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonym | tert-butyl 3-bromo-4-methyl-1H-indole-1-carboxylate | [1] |

| CAS Number | 1305320-64-2 | [1][2] |

| Molecular Formula | C₁₄H₁₆BrNO₂ | [2] |

| Molecular Weight | 310.19 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1][2] |

| Appearance | White to off-white solid (presumed based on related compounds) | |

| Melting Point | Data not available. For comparison, N-Boc-5-bromoindole melts at 56-57 °C. | |

| Boiling Point | Data not available. High boiling point expected. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. Sparingly soluble in non-polar solvents like hexanes and likely insoluble in water. | |

| Storage | Recommended to be stored in a refrigerator.[1] |

Experimental Protocols

The following sections detail standard laboratory procedures for determining key physical properties of solid organic compounds like this compound.

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically < 2 °C) is characteristic of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[2][3]

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[2][4]

-

Tap the sealed end of the capillary tube on a hard surface to compact the solid at the bottom. The packed sample height should be 2-3 mm.[4]

-

Place the capillary tube into the heating block of the melting point apparatus.[2][4]

-

For an unknown compound, a rapid heating rate (~10-20 °C/min) can be used to determine an approximate melting range.[2]

-

A second, more precise measurement should then be performed with a fresh sample. Heat rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first liquid droplets appear (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4]

Understanding a compound's solubility is crucial for selecting appropriate solvents for reactions, purification, and analysis.

Apparatus:

-

Small test tubes

-

Vortex mixer or glass stirring rod

-

Graduated pipettes

-

A selection of common laboratory solvents (e.g., water, ethanol, dichloromethane, ethyl acetate, hexane, dimethylformamide)

Procedure:

-

Place approximately 10-20 mg of this compound into a small test tube.[5]

-

Add the selected solvent dropwise (e.g., starting with 0.5 mL) and agitate the mixture using a vortex mixer or by stirring.[5][6]

-

Observe whether the solid dissolves completely.

-

If the solid does not dissolve, continue adding the solvent in small increments (e.g., 0.5 mL portions) up to a total volume of 3-5 mL, with agitation after each addition.[5]

-

Record the compound as "soluble," "sparingly soluble," or "insoluble" in the tested solvent at that approximate concentration.

-

The process can be repeated with different solvents to build a comprehensive solubility profile.

Synthetic Workflow

This compound is a synthetic intermediate. While its direct involvement in signaling pathways is not applicable, its position in a synthetic route is a critical logical relationship for chemists. The following diagram illustrates a plausible synthetic workflow for its preparation.

Caption: Synthetic pathway for this compound.

References

Technical Guide: Spectroscopic and Synthetic Profile of N-Boc-3-bromo-4-methylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of N-Boc-3-bromo-4-methylindole, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this guide combines information from commercial suppliers with established experimental protocols for related indole derivatives to offer a predictive and practical resource.

Core Compound Properties

This compound, also known as tert-butyl 3-bromo-4-methyl-1H-indole-1-carboxylate, is a protected form of 3-bromo-4-methylindole. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, facilitating its use in various synthetic transformations.

| Property | Value | Source |

| CAS Number | 1305320-64-2 | [1] |

| Molecular Formula | C₁₄H₁₆BrNO₂ | [1][2] |

| Molecular Weight | 310.19 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [1] |

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

The following data is a prediction for a spectrum recorded in CDCl₃. The presence of the bulky Boc group is expected to cause slight shifts in the aromatic protons compared to the unprotected indole.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 7.5-7.8 | m | - | Aromatic Protons (H5, H6, H7) |

| ~ 7.3 | s | - | Aromatic Proton (H2) |

| ~ 2.4 | s | - | Methyl Protons (-CH₃) |

| 1.67 | s | - | tert-Butyl Protons (-C(CH₃)₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR chemical shifts are based on the known spectrum of 4-bromo-3-methyl-1H-indole and the addition of the N-Boc group signals.

| Chemical Shift (δ) ppm | Assignment |

| ~ 149.9 | Carbonyl Carbon (C=O) of Boc |

| ~ 137 | Aromatic Carbon (C7a) |

| ~ 135 | Aromatic Carbon (C3a) |

| ~ 129 | Aromatic Carbon (C5) |

| ~ 125 | Aromatic Carbon (C6) |

| ~ 123 | Aromatic Carbon (C2) |

| ~ 115 | Aromatic Carbon (C7) |

| ~ 114 | Aromatic Carbon (C4) |

| ~ 100 | Brominated Carbon (C3) |

| 84.0 | Quaternary Carbon of Boc (-C(CH₃)₃) |

| 28.2 | tert-Butyl Carbons (-C(CH₃)₃) |

| ~ 10 | Methyl Carbon (-CH₃) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

The IR spectrum is expected to show characteristic peaks for the N-Boc group and the substituted indole ring.

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 2975 | C-H stretch (alkane) |

| ~ 1730 | C=O stretch (carbamate) |

| ~ 1450, 1370 | C-H bend (alkane) |

| ~ 1250 | C-N stretch |

| ~ 750 | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 310/312 | [M]⁺, molecular ion peak with isotopic pattern for Bromine |

| 254/256 | [M - C₄H₈]⁺, loss of isobutylene |

| 210/212 | [M - Boc]⁺, loss of the Boc group |

| 131 | [M - Br - Boc]⁺ |

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis and spectroscopic characterization of this compound based on established chemical literature.

Synthesis of this compound

The synthesis can be approached in two primary ways, either by bromination of N-Boc-4-methylindole or by N-Boc protection of 4-bromo-3-methylindole. The latter is often preferred to avoid potential side reactions during bromination of the protected, electron-rich indole ring.

Step 1: Bromination of 4-methyl-1H-indole (if starting from this material)

-

Dissolution: Dissolve 4-methyl-1H-indole in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Bromination: Add a solution of a brominating agent, such as N-bromosuccinimide (NBS), portion-wise to the cooled solution while stirring.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-bromo-3-methyl-1H-indole.

Step 2: N-Boc Protection of 4-bromo-3-methyl-1H-indole

-

Dissolution: To a solution of 4-bromo-3-methyl-1H-indole in anhydrous dichloromethane or THF, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Acquisition of Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer. Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum using an FT-IR spectrometer. For a solid sample, this can be done using a KBr pellet or with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Obtain the mass-to-charge ratio (m/z) of the molecular ion and any significant fragments.

-

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization process.

Caption: Synthetic pathway for this compound.

Caption: Workflow for spectroscopic characterization.

References

synthesis of N-Boc-3-bromo-4-methylindole experimental procedure

This guide provides a detailed experimental procedure for the synthesis of N-Boc-3-bromo-4-methylindole, a valuable building block in medicinal chemistry and organic synthesis. The synthesis is presented as a two-step process: the regioselective bromination of 4-methylindole followed by the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. The protocols described are based on established and analogous procedures for indole modification.

Experimental Protocols

The synthesis of this compound is typically achieved in two sequential steps:

-

Bromination of 4-methylindole: This step introduces a bromine atom at the C3 position of the indole ring, which is the most nucleophilic position.

-

N-Boc Protection: The secondary amine of the indole ring is subsequently protected with a Boc group to increase its stability and solubility, and to direct further chemical transformations.

Step 1: Synthesis of 3-bromo-4-methyl-1H-indole

This procedure is adapted from analogous bromination reactions of indole derivatives.

Materials:

-

4-methylindole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve 4-methylindole (1.0 equivalent) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution over a period of 10-15 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x volume) and brine (1 x volume).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-bromo-4-methyl-1H-indole.

Step 2: Synthesis of this compound

This procedure follows a general method for the N-Boc protection of indoles.[1][2][3]

Materials:

-

3-bromo-4-methyl-1H-indole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane or Tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 3-bromo-4-methyl-1H-indole (1.0 equivalent) in anhydrous dichloromethane or THF, add 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Dilute the reaction mixture with dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reactant | Product | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |

| 1 | 4-methylindole | 3-bromo-4-methyl-1H-indole | N-Bromosuccinimide (NBS) | Acetonitrile | 3-4 h | 0 to RT | 80-90 (estimated) |

| 2 | 3-bromo-4-methyl-1H-indole | This compound | Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane or THF | 2-4 h | Room Temperature | >90 (estimated) |

Mandatory Visualization

Caption: Reaction scheme for the synthesis of this compound.

References

N-Boc-3-bromo-4-methylindole: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, N-Boc-3-bromo-4-methylindole is a commercially available substituted indole derivative that serves as a key building block in medicinal chemistry, particularly in the development of targeted protein degraders. Its chemical structure, featuring a bromine atom at the 3-position and a Boc-protected nitrogen, makes it a versatile intermediate for introducing the 4-methylindole moiety into more complex molecules.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of chemical suppliers. The typical purity offered is ≥95%. While detailed physicochemical data is not always publicly available from all vendors, the fundamental properties are well-established.

| Property | Value | Source |

| CAS Number | 1305320-64-2 | Multiple |

| Molecular Formula | C₁₄H₁₆BrNO₂ | Multiple[1][2] |

| Molecular Weight | 310.19 g/mol | Multiple[1][2] |

| Purity | ≥95% | Multiple[1][2] |

| Physical Form | Solid | Inferred |

| Storage Conditions | 2-8°C, Sealed in dry conditions | Inferred |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the N-Boc protection of 4-methylindole followed by regioselective bromination at the 3-position.

Step 1: N-Boc Protection of 4-Methylindole

This initial step involves the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent bromination step.

Experimental Protocol:

-

To a solution of 4-methylindole (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-Boc-4-methylindole can be purified by flash column chromatography on silica gel.

Step 2: Bromination of N-Boc-4-methylindole

The electron-rich indole ring is susceptible to electrophilic substitution, and the 3-position is the most reactive site. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of indoles.[3][4][5]

Experimental Protocol:

-

Dissolve N-Boc-4-methylindole (1.0 equivalent) in a suitable solvent such as anhydrous chloroform or acetonitrile.

-

Cool the solution in an ice bath (0°C).

-

Add N-Bromosuccinimide (NBS, 1.0-1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to proceed at 0°C to room temperature while monitoring by TLC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, quench any remaining NBS with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure, and purify the crude product by flash column chromatography to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is categorized as a "Protein Degrader Building Block," indicating its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[][7]

The 4-methylindole scaffold is a common motif in bioactive molecules, and its incorporation into PROTACs can be crucial for binding to the target protein of interest. The bromine atom at the 3-position serves as a versatile synthetic handle for further functionalization, often through cross-coupling reactions, to attach the linker and the E3 ligase-binding moiety.

Role in Targeting Protein Kinases

Indole derivatives are well-known inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[1][8][9] Dysregulation of these pathways is a hallmark of many diseases, including cancer. The indole scaffold can mimic the purine ring of ATP, the natural substrate for kinases, leading to competitive inhibition.

Substituted indoles can be designed to target specific kinases involved in oncogenic signaling pathways such as:

-

PI3K/AKT/mTOR Pathway: Regulates cell growth, proliferation, and survival.[1]

-

MAPK/ERK Pathway: Controls cell proliferation, differentiation, and survival.[10]

-

Receptor Tyrosine Kinases (RTKs): Such as VEGFR and PDGFR, which are crucial for angiogenesis.[11]

By incorporating the this compound building block, medicinal chemists can synthesize novel PROTACs designed to specifically target and degrade disease-implicated kinases, offering a powerful therapeutic strategy.

Conclusion

This compound is a valuable and commercially accessible building block for drug discovery and development. Its utility in the synthesis of targeted protein degraders, particularly those aimed at inhibiting protein kinases, underscores its importance in the development of novel therapeutics. The straightforward synthetic route and the versatile reactivity of the bromine handle provide a solid foundation for the creation of diverse and potent bioactive molecules.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

Navigating the Safe Handling of N-Boc-3-bromo-4-methylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-3-bromo-4-methylindole is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. As with any reactive chemical intermediate, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, based on available data for the compound and structurally related analogs.

Hazard Identification and Classification

-

Skin Irritation: Likely to cause skin irritation upon contact.[1][2]

-

Eye Irritation: Poses a risk of serious eye irritation.[1][2]

-

Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2]

-

Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]

It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source |

| CAS Number | 1305320-64-2 | [3][4][5] |

| Molecular Formula | C14H16BrNO2 | [4] |

| Molecular Weight | 310.18 g/mol | [4] |

| Appearance | Solid (presumed) | [6] |

| Purity | ≥95% (typical) | [7] |

Exposure Controls and Personal Protection

To minimize exposure and ensure personal safety, the following engineering controls and personal protective equipment (PPE) are mandatory when handling this compound.

Engineering Controls

| Control | Specification |

| Ventilation | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8] |

| Eye Wash Station | A readily accessible and functional eye wash station should be in the immediate vicinity of the work area. |

| Safety Shower | A safety shower should be available in the laboratory. |

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye and Face Protection | Chemical safety goggles or a face shield in combination with goggles must be worn.[8] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. Lab coats are required to protect clothing. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[6] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents and maintain the chemical's integrity.

Handling

-

Avoid Contact: All personal contact, including inhalation and skin/eye contact, must be avoided.[1]

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[1]

-

Weighing and Transfer: Weigh and transfer the solid compound in a fume hood to minimize the risk of inhalation.[8]

-

Container Management: Keep containers tightly closed when not in use.[1][8]

Storage

-

Container Integrity: Store in the original, tightly sealed container.[1]

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[1][8]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids. The N-Boc protecting group is known to be sensitive to acidic conditions.[9]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is essential.

Accidental Release Measures

| Step | Action |

| 1. Evacuation | Evacuate non-essential personnel from the spill area. |

| 2. Ventilation | Ensure the area is well-ventilated. |

| 3. Containment | Prevent the spill from entering drains or waterways.[1] |

| 4. Clean-up | For minor spills, use dry clean-up procedures to avoid generating dust.[1][10] Collect the spilled material into a suitable, labeled container for waste disposal.[1] |

| 5. Decontamination | Clean the spill area thoroughly. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[11] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[11] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11] |

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for handling a chemical like this compound and the logical relationships in assessing and mitigating risks.

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect waste in a clearly labeled, sealed, and appropriate container.[8]

-

Disposal Regulations: Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or with household garbage.[2]

By adhering to the guidelines outlined in this document, researchers can safely handle this compound, minimizing risks and fostering a secure laboratory environment. It is imperative to always consult the most current safety information and your institution's specific safety protocols before commencing any experimental work.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 1305320-64-2|this compound|BLD Pharm [bldpharm.com]

- 4. appchemical.com [appchemical.com]

- 5. This compound | 1305320-64-2 [sigmaaldrich.com]

- 6. N-Boc-5-ブロモインドール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

Technical Guide: Solubility of N-Boc-3-bromo-4-methylindole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N-Boc-3-bromo-4-methylindole, a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of public data on its solubility, this document provides a comprehensive framework for its determination. It includes a detailed experimental protocol based on the widely accepted shake-flask method, coupled with quantitative analysis by High-Performance Liquid Chromatography (HPLC). Furthermore, this guide presents a template for data organization and visualization tools to aid researchers in their laboratory work.

Introduction

This compound is a protected indole derivative frequently utilized in the synthesis of complex heterocyclic compounds, including pharmacologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and modulates its reactivity, making it a valuable intermediate. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction media, purification processes, and formulation studies. Poor solubility can lead to challenges in reaction kinetics, yield, and purity of the final products. This guide provides a standardized methodology for researchers to determine the solubility of this compound in a range of organic solvents, ensuring reliable and reproducible results.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a robust and widely recognized technique for determining the equilibrium (thermodynamic) solubility of a compound in a given solvent. The procedure involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in the saturated solution.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) and transfer it into a vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes) or carefully filter the supernatant using a syringe filter.

-

Sample Dilution: Immediately after separation, accurately dilute a known volume of the clear saturated solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantitative Analysis: Analyze the diluted sample by HPLC to determine the concentration of this compound.

Quantitative Analysis by HPLC

Reverse-phase HPLC is a suitable method for the quantification of this compound due to its aromatic and moderately polar nature.

Proposed HPLC Conditions

The following are recommended starting conditions for the HPLC analysis. Optimization may be necessary depending on the specific instrument and column used.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (both containing 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Preparation of Calibration Curve

A calibration curve is essential for accurately determining the concentration of the analyte in the saturated solution.

-

Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of the organic solvent to prepare a stock solution of known concentration.

-

Standard Solutions: Prepare a series of at least five standard solutions of decreasing concentrations by serial dilution of the stock solution with the same organic solvent.

-

HPLC Analysis: Inject each standard solution into the HPLC system and record the corresponding peak area.

-

Calibration Plot: Plot a graph of peak area versus concentration for the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linearity.

Data Presentation

Organizing the solubility data in a structured table allows for easy comparison and interpretation.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Acetonitrile | 25 | ||

| e.g., Dichloromethane | 25 | ||

| e.g., Ethyl Acetate | 25 | ||

| e.g., Methanol | 25 | ||

| e.g., Tetrahydrofuran | 25 | ||

| e.g., Toluene | 25 | ||

| e.g., Hexane | 25 |

Visualization of Experimental Workflow

A clear workflow diagram helps in understanding the sequence of experimental steps.

The Reactivity of N-Boc-3-bromo-4-methylindole with Organometallics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of N-Boc-3-bromo-4-methylindole with a range of organometallic reagents. The C3-position of the indole scaffold is a critical site for functionalization in the synthesis of biologically active compounds and complex molecular architectures. The presence of the bromine atom at this position, activated by the electron-rich indole ring and modulated by the N-Boc protecting group, allows for a diverse array of palladium-catalyzed cross-coupling reactions. This document details the experimental methodologies and presents key quantitative data for several major classes of these transformations.

Overview of Reactivity

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. The electron-donating nature of the indole ring facilitates the initial oxidative addition of the C-Br bond to a Pd(0) catalyst, which is the rate-determining step in many of these catalytic cycles. The bulky tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves to protect the N-H proton, increase solubility in organic solvents, and can influence the electronic properties and steric environment of the indole nucleus, thereby affecting reaction outcomes.

The primary utility of this substrate lies in its ability to undergo C-C, C-N, and C-O bond formation at the C3-position, enabling the introduction of a wide variety of substituents. The most common and effective transformations include the Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, Stille, Negishi, and Kumada couplings. The choice of reaction conditions, including the palladium catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity.

Experimental Protocols

The following sections provide detailed experimental protocols for key cross-coupling reactions involving this compound. These protocols are based on established procedures for structurally similar bromoindoles and related azaheterocycles. Optimization may be required for specific substrates and scales.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the bromoindole with an organoboron reagent.

Materials:

-

This compound

-

Aryl- or vinylboronic acid or boronate ester (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)

-

Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid derivative, the palladium catalyst, ligand (if used), and the base.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[1][2][3][4]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the bromoindole and a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) co-catalyst (1-5 mol%)

-

Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

-

Anhydrous and degassed solvent (e.g., THF, DMF)

Procedure:

-

To a solution of this compound in the chosen solvent, add the palladium catalyst, CuI, and the amine base under an inert atmosphere.[5]

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC).[1]

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Heck Reaction

The Heck reaction facilitates the coupling of the bromoindole with an alkene.

Materials:

-

This compound

-

Alkene (e.g., styrene, acrylate) (1.1 - 2.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (e.g., PPh₃, P(o-tol)₃, P(t-Bu)₃) (2-10 mol%)

-

Base (e.g., Et₃N, K₂CO₃, Cs₂CO₃) (1.1 - 2.0 equiv)

-

Anhydrous and degassed solvent (e.g., DMF, NMP, dioxane, toluene)

Procedure:

-

In a sealed tube or Schlenk flask, combine this compound, the palladium catalyst, the ligand, and the base.[6][7]

-

Add the degassed solvent and the alkene via syringe under an inert atmosphere.

-

Heat the reaction mixture in an oil bath at the desired temperature (typically 100-140 °C) with stirring.[8]

-

Monitor the reaction by GC-MS or TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the organic layer and purify the residue by column chromatography.[6][7]

Buchwald-Hartwig Amination

This reaction is used to form a C-N bond between the bromoindole and an amine.

Materials:

-

This compound

-

Amine (primary or secondary) (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Bulky electron-rich phosphine ligand (e.g., Xantphos, BINAP, RuPhos) (2-10 mol%)

-

Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) (1.5 - 2.2 equiv)

-

Anhydrous and degassed solvent (e.g., dioxane, toluene)

Procedure:

-

Add this compound, the palladium catalyst, the ligand, and the base to an oven-dried Schlenk tube.[9]

-

Evacuate and backfill the tube with an inert gas (repeat three times).

-

Add the anhydrous, degassed solvent, followed by the amine.

-

Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by LC-MS.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.[10][11]

Data Presentation

The following tables summarize representative reaction conditions and yields for the cross-coupling reactions of bromoindoles and related azaheterocycles, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling Conditions for Bromo-Heterocycles

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-7-azaindole derivative | Phenylboronic acid | Pd₂(dba)₂ (0.04) | XPhos (0.16) | K₃PO₄ (3) | Toluene | 60 | 16 | 85-95 |

| 2 | 3-Bromo-thiophene derivative | Various arylboronic acids | Pd(PPh₃)₄ (cat.) | - | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 31-46 |

| 3 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 80-120 | 4-12 | High |

Table 2: Sonogashira Coupling Conditions for Bromoindoles

| Entry | Bromoindole | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93[5] |

| 2 | 5-Bromoindole | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85[5] |

| 3 | Bromo-furan derivative | Phenylethyne | PdCl₂(PPh₃)₂ (0.05 eq) / CuI (0.1 eq) | Et₃N | THF | 60 | 16 | High[1] |

Table 3: Heck Reaction Conditions for Bromo-Heterocycles

| Entry | Bromo-Heterocycle | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-Boc-3-bromoindazole | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | TEA (1.2) | - (ball-milling) | - | 1.5 | Good[8] |

| 2 | Aryl Bromide | Methyl acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | Dioxane | 100-120 | - | High[7] |

Table 4: Buchwald-Hartwig Amination of N-Substituted 4-Bromo-7-azaindoles [10]

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylmethanamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 1 | 92 |

| 2 | Morpholine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 2.5 | 94 |

| 3 | Aniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 3 | 88 |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the key cross-coupling reactions.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Caption: Catalytic cycle of the Heck reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 7. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 8. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

- 9. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 11. benchchem.com [benchchem.com]

Technical Guide: Stability and Storage of N-Boc-3-bromo-4-methylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for N-Boc-3-bromo-4-methylindole. The information is intended to assist researchers, scientists, and professionals in drug development in maintaining the integrity and purity of this compound for experimental and developmental purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₆BrNO₂ |

| Molecular Weight | 310.19 g/mol |

| CAS Number | 1305320-64-2 |

| Appearance | Solid (form may vary) |

| Purity | Typically ≥95% |

Recommended Storage Conditions

To ensure the long-term stability and prevent degradation of this compound, the following storage conditions are recommended. These are based on general best practices for indole derivatives and compounds with acid-labile protecting groups.

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended. | Low temperatures slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, preventing oxidative degradation of the indole ring. |

| Light | Protect from light by using an amber vial or storing in a dark place. | Indole compounds can be sensitive to light and may undergo photodegradation.[1][2] |

| Moisture | Keep in a tightly sealed container in a dry place. | Prevents hydrolysis and potential moisture-mediated degradation. |

Stability Profile

The stability of this compound is primarily influenced by the chemical properties of the N-Boc protecting group and the indole core.

pH Sensitivity and the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) protecting group is known to be highly sensitive to acidic conditions.[3][4][5][6] Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will lead to the cleavage of the Boc group, yielding the unprotected 3-bromo-4-methylindole.[4][5] Therefore, it is crucial to avoid acidic environments during storage and handling. The Boc group is generally stable to basic conditions.[3]

Thermal Stability

While the N-Boc group is generally stable at ambient temperatures, elevated temperatures can promote its removal, even in the absence of a strong acid.[7][8] Studies on related N-Boc protected amines have shown that thermal deprotection can occur in solvents like methanol or trifluoroethanol at temperatures ranging from 120°C to 240°C.[8] For this compound, prolonged exposure to high temperatures should be avoided to prevent degradation.

Oxidative and Photolytic Stability

The indole ring is susceptible to oxidation.[2] A color change in the compound may indicate oxidative degradation.[2] It is also known that indole-containing compounds can be photolabile, undergoing degradation upon exposure to UV or visible light.[1][2]

Potential Degradation Pathway

The primary degradation pathway for this compound under improper storage or handling conditions is the acid-catalyzed cleavage of the N-Boc group.

Figure 1. Proposed acid-catalyzed degradation pathway of this compound.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be employed.

General HPLC Method for Stability Monitoring

This protocol provides a general starting point and should be optimized for the specific instrumentation and purity requirements.

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid or acetic acid (avoid strong acids like TFA if possible to prevent on-column degradation).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or acetic acid.

-

Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Monitor at a wavelength where the indole chromophore has significant absorbance (e.g., 220 nm or 280 nm).

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution. Dilute to a working concentration with the mobile phase.

Accelerated Stability Study Workflow

Accelerated stability testing can be used to predict the long-term stability of the compound.[9][10] The International Council for Harmonisation (ICH) guidelines provide a framework for such studies.[11][12]

Figure 2. Workflow for an accelerated stability study of this compound.

Summary of Stability and Storage Recommendations

| Parameter | Recommendation |

| Storage Temperature | 2-8°C (short-term), -20°C (long-term) |

| Atmosphere | Inert gas (Argon or Nitrogen) |

| Light Exposure | Protect from light |

| pH Conditions | Avoid acidic conditions |

| Handling | Use in a well-ventilated area, avoid contact with skin and eyes. |

By adhering to these storage and handling guidelines, researchers can ensure the stability and reliability of this compound for their scientific investigations. It is always recommended to perform a quality control check, such as HPLC or NMR, on older batches of the compound before use in critical applications.

References

- 1. Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmajia.com [pharmajia.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. ICH Official web site : ICH [ich.org]

- 12. database.ich.org [database.ich.org]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of N-Boc-3-bromo-4-methylindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of N-Boc-3-bromo-4-methylindole with various aryl- and heteroarylboronic acids. The N-Boc protecting group is crucial for preventing side reactions associated with the indole N-H proton. The 3-aryl-4-methylindole scaffold is a prevalent motif in numerous biologically active compounds and pharmaceutical candidates, making this protocol highly relevant for drug discovery and development.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the palladium(0) complex to the C-Br bond of this compound, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side products.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a variety of boronic acids. Yields are based on literature reports for analogous substrates and are intended to be representative.[1][2][3][4]

| Entry | Boronic Acid Partner | Product | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | N-Boc-4-methyl-3-phenylindole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~85 |

| 2 | 4-Methoxyphenylboronic acid | N-Boc-3-(4-methoxyphenyl)-4-methylindole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~92 |

| 3 | 4-Chlorophenylboronic acid | N-Boc-3-(4-chlorophenyl)-4-methylindole | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.0) | Toluene/EtOH/H₂O (2:1:1) | 100 | 16 | ~80 |

| 4 | 3-Thienylboronic acid | N-Boc-4-methyl-3-(thiophen-3-yl)indole | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | ~75 |

| 5 | N-Boc-pyrrole-2-boronic acid | N-Boc-3-(N-Boc-pyrrol-2-yl)-4-methylindole | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.0) | Dimethoxyethane | 80 | 12 | High |

| 6 | 4-Pyridinylboronic acid | N-Boc-4-methyl-3-(pyridin-4-yl)indole | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | ~70 |

Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and precise reaction conditions. Optimization may be required for specific substrates.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Ethyl acetate, water, brine for workup

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[2][5]

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[2][6]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.[5][6]

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2][5]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.[2][7]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[2][7]

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. www1.udel.edu [www1.udel.edu]

Application Notes and Protocols for Sonogashira Coupling of N-Boc-3-bromo-4-methylindole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the Sonogashira coupling of N-Boc-3-bromo-4-methylindole with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, proving invaluable in the synthesis of complex molecules in medicinal chemistry and materials science.[1][2][3] The indole scaffold is a privileged structure in drug discovery, and its functionalization at the 3-position via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to novel pharmaceutical candidates.

The N-Boc protecting group on the indole nitrogen is often crucial for improving reaction yields and preventing side reactions by modulating the electronics of the indole ring and preventing interference from the N-H proton.[4] While specific literature on the Sonogashira coupling of this compound is not extensively detailed, the conditions outlined below are based on established protocols for similar 3-haloindole substrates and general best practices for Sonogashira reactions.

Optimization of Reaction Conditions

The success of the Sonogashira coupling is highly dependent on the careful selection of several key parameters. For a novel substrate such as this compound, screening of these parameters is often necessary to achieve optimal results.

Key Parameters for Optimization:

-

Palladium Catalyst: A variety of palladium(0) and palladium(II) sources can be utilized. Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are classic choices that are often effective.[5][6] More advanced catalyst systems involving bulky, electron-rich phosphine ligands can also be employed for challenging substrates.

-

Copper (I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and generally accelerates the reaction.[3][7] However, its presence can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling).[4] In such cases, copper-free Sonogashira protocols may be more suitable.[4]

-

Ligand: For palladium(II) precursors like Pd(OAc)₂ or PdCl₂, the addition of a phosphine ligand is necessary to form the active Pd(0) species and facilitate the catalytic cycle. Triphenylphosphine (PPh₃) is a standard choice, while more specialized ligands like Xantphos can be beneficial in certain cases.[8]

-

Base: An amine base is required to deprotonate the terminal alkyne, forming the reactive acetylide species.[7] Triethylamine (Et₃N) is widely used, though other bases such as diisopropylethylamine (DIPEA) or inorganic bases like K₂CO₃ or Cs₂CO₃ may offer advantages depending on the substrate.[4]

-

Solvent: The choice of solvent is critical for ensuring the solubility of all reaction components. Common solvents for Sonogashira couplings include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene, and dioxane.[4] The reaction is typically performed under anhydrous and anaerobic conditions to prevent catalyst deactivation.[9]

-

Temperature: Reaction temperatures can range from room temperature to higher temperatures (e.g., 80-100 °C), particularly for less reactive aryl bromides.[4] The thermal stability of the starting materials and products should be considered.

Summary of Sonogashira Coupling Conditions

The following table summarizes common conditions for the Sonogashira coupling of aryl bromides, which can be used as a starting point for the optimization of the reaction with this compound.

| Parameter | Reagent/Condition | Typical Concentration/Amount | Notes |

| Aryl Halide | This compound | 1.0 equiv | Starting material. |

| Alkyne | Terminal Alkyne | 1.1 - 1.5 equiv | A slight excess is typically used. |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | 1 - 5 mol% | Pd(PPh₃)₄ is a Pd(0) source; PdCl₂(PPh₃)₂ is a Pd(II) precatalyst. |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | 2 - 10 mol% | Can be omitted in copper-free protocols to avoid homocoupling. |

| Ligand | Triphenylphosphine (PPh₃) | 2 - 10 mol% | Used with Pd(II) precatalysts. |

| Base | Triethylamine (Et₃N) or DIPEA | 2 - 4 equiv | Acts as both a base and a solvent in some cases. |

| Solvent | THF, DMF, Toluene, or Dioxane | Anhydrous | Degassing the solvent is crucial to remove oxygen. |